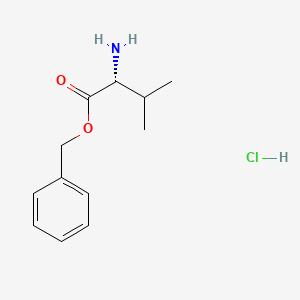

H-D-Val-Obzl.HCl

Description

Overview of D-Amino Acid Derivatives in Advanced Synthetic Methodologies

While L-amino acids are the canonical proteinogenic building blocks of life, their stereoisomers, D-amino acids, and their derivatives have garnered significant interest in various fields of chemical and biological research. glpbio.comnih.gov The incorporation of D-amino acids into peptides can confer remarkable properties, most notably an increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acid residues. formulationbio.com This enhanced stability is a highly desirable attribute for the development of therapeutic peptides with improved pharmacokinetic profiles.

Furthermore, the unique stereochemistry of D-amino acid derivatives provides access to novel chemical space, allowing for the generation of diverse molecular architectures that would be inaccessible using only L-amino acids. nih.gov These "unnatural" amino acid derivatives are crucial tools in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a chiral molecule. researchgate.netnih.gov They are employed in the synthesis of a wide range of biologically active compounds, from antibiotics to anticancer agents. smolecule.com The enzymatic synthesis of D-amino acids and their derivatives is also an area of active research, aiming for more sustainable and efficient production methods. researchgate.net

Significance of H-D-Val-Obzl.HCl as a Key Building Block in Peptide and Organic Synthesis

This compound, the hydrochloride salt of the benzyl (B1604629) ester of D-valine, is a specialized yet crucial building block in the field of peptide and organic synthesis. smolecule.com Its structure combines the chirality of the D-valine core with two key protecting groups: the benzyl ester (Obzl) protecting the carboxylic acid and the hydrochloride salt protecting the amino group. This arrangement makes it a versatile reagent for stepwise peptide synthesis. chemimpex.com

The benzyl ester provides robust protection for the carboxyl group during coupling reactions and can be selectively removed under specific conditions, typically through hydrogenolysis. The hydrochloride salt ensures the stability of the free amino group, which can be readily deprotected to allow for the formation of a peptide bond with the next amino acid in the sequence. The presence of these protecting groups allows for controlled and sequential additions in complex synthetic routes. smolecule.com

The D-configuration of the valine residue is particularly significant. When incorporated into a peptide chain, it can induce specific secondary structures and alter the binding affinity and selectivity of the peptide for its biological target. formulationbio.com This makes this compound a valuable tool for medicinal chemists seeking to fine-tune the properties of peptide-based drug candidates. Its use has been noted in the synthesis of peptides with potential therapeutic applications, including antimicrobial and anticancer research. smolecule.com

Below is a table summarizing the key physicochemical properties of the closely related tosylate salt, H-D-Val-OBzl.TosOH, which provides a good indication of the properties of the hydrochloride salt.

| Property | Value |

| CAS Number | 17662-84-9 (for the tosylate salt) |

| Molecular Formula | C19H25NO5S (for the tosylate salt) |

| Molecular Weight | 379.48 g/mol (for the tosylate salt) |

| Appearance | White to off-white crystalline powder |

| Purity | Typically >98% |

| Storage Conditions | Room Temperature, sealed in dry conditions |

Data sourced from multiple chemical suppliers. bldpharm.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUNABFUHGBCMF-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of H D Val Obzl.hcl in Peptide and Peptidomimetic Chemistry

H-D-Val-Obzl.HCl as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids in a controlled manner. This compound is particularly well-suited for the Boc/Bzl protection strategy in SPPS. seplite.com

In the Boc/Bzl SPPS strategy, the first Nα-Boc protected amino acid is anchored to a solid support, typically a chloromethylated polystyrene resin known as Merrifield resin. peptide.com To integrate a D-valine residue at the C-terminus of a peptide using its benzyl (B1604629) ester, an Nα-protected version, such as Boc-D-Valine, is first esterified to the resin.

Several established methods facilitate this anchoring. The cesium salt method is a common approach where the Boc-amino acid is neutralized with cesium carbonate to form a cesium salt, which then reacts with the chloromethyl groups on the resin via nucleophilic substitution to form a stable benzyl ester linkage. peptide.comsigmaaldrich.com

Table 1: Common Methods for Attaching the First Amino Acid to Merrifield Resin

| Method | Key Reagents | Reaction Conditions | Reference |

|---|---|---|---|

| Cesium Salt Method | Boc-amino acid, Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF) | The Boc-amino acid cesium salt is pre-formed and then reacted with the resin in DMF. | peptide.com |

| Potassium Fluoride Method | Boc-amino acid, Potassium Fluoride (KF), DMF | The reaction is carried out with the resin and Boc-amino acid in the presence of anhydrous KF. | peptide.com |

Once the first amino acid, Boc-D-Valine, is anchored to the resin (forming Boc-D-Val-OBzl-resin), the synthesis proceeds through iterative cycles of deprotection and coupling. The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), followed by a neutralization step. The next Nα-Boc-protected amino acid is then activated and coupled to the newly freed amino group on the resin-bound D-valine. This cycle is repeated until the desired peptide sequence is fully assembled. seplite.comlifetein.com

The benzyl ester linkage formed between the D-valine carboxyl group and the resin is a cornerstone of the Boc/Bzl strategy. It functions as a semi-permanent protecting group, designed to be stable during the repetitive TFA treatments required to remove the temporary Nα-Boc groups at each cycle of peptide elongation. peptide.com This differential acid lability is crucial for the strategy's success. While the Boc group is readily cleaved by moderate acid (e.g., 25-50% TFA in Dichloromethane), the benzyl ester linkage requires a much stronger acid for cleavage. seplite.compeptide.com

Alternatives to the highly hazardous HF include trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). peptide.compeptide.com This final, harsh acidic treatment breaks the benzyl ester bond, releasing the final peptide with a free carboxylic acid at the D-valine C-terminus. nih.gov

Table 2: Cleavage Conditions in Boc/Bzl SPPS

| Reagent | Typical Conditions | Function | Reference |

|---|---|---|---|

| Anhydrous Hydrogen Fluoride (HF) | Liquid HF, 0-5°C, 1 hour, with scavengers (e.g., p-cresol) | Cleaves peptide from resin and removes benzyl-based side-chain protecting groups. | nih.govpeptide.com |

| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/scavenger mixture | An alternative strong acid for final cleavage. | peptide.com |

This compound in Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a vital technique, especially for the large-scale production of shorter peptides and for segment condensation strategies to build very large proteins. bachem.com this compound serves as a key C-terminally protected building block in these approaches.

Segment condensation involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution to form the final, larger peptide. bachem.com This convergent approach can improve the purity of the final product.

In this context, a peptide fragment can be synthesized to have a C-terminal D-valine benzyl ester. To couple this fragment to the N-terminus of another peptide, its own carboxyl group must be activated. For example, in the synthesis of the cyclopeptide YM-216391, a dipeptide carboxylic acid containing D-valine was activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation with another fragment. rsc.org

Alternatively, this compound can act as the C-terminal component. After neutralization of the amine hydrochloride, it can be coupled with an N-terminally protected peptide fragment whose C-terminal carboxyl group has been activated. This activation can be achieved by converting the carboxylic acid into a more reactive form, such as an active ester (e.g., pentafluorophenyl ester) or by using carbodiimide-based coupling reagents. alchemyst.co.ukrsc.org

The azide (B81097) method is a classic, racemization-suppressing technique for peptide segment condensation. The benzyl ester of this compound is an excellent precursor for this method. nih.gov The synthetic route involves first incorporating the D-valine benzyl ester at the C-terminus of a protected peptide fragment.

The key steps are as follows:

Hydrazinolysis : The C-terminal benzyl ester of the peptide fragment is converted into a peptide hydrazide by treatment with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). nih.gov This reaction proceeds via nucleophilic acyl substitution, replacing the benzyloxy group (-OBzl) with a hydrazide group (-NHNH₂).

Azide Formation : The resulting peptide hydrazide is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0 to -5 °C). This converts the hydrazide into a highly reactive peptide azide (-CON₃).

Coupling : The peptide azide is immediately reacted with another peptide fragment that has a free N-terminus. The azide acts as an activated carboxyl component, forming a new peptide bond and releasing nitrogen gas.

This method is valued for its low risk of racemization at the C-terminal amino acid, making it highly suitable for coupling complex peptide fragments where maintaining stereochemical integrity is paramount.

Design and Synthesis of Peptidomimetics Incorporating D-Valine Benzyl Ester Moieties

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. The incorporation of non-natural D-amino acids is a common and effective strategy in peptidomimetic design. This compound serves as a readily available chiral building block for introducing D-valine into these structures.

A prominent example is in the development of antagonists for integrin receptors, which are involved in cell adhesion, angiogenesis, and tumor metastasis. Many potent integrin antagonists are based on the Arg-Gly-Asp (RGD) sequence. The design of cyclic RGD peptidomimetics often incorporates D-amino acids to constrain the molecule into a bioactive conformation. In certain cyclic octapeptide antagonists of the αvβ3 integrin, a D-valine residue plays a critical role in forming a hydrophobic moiety that interacts with a pocket at the interface of the integrin subunits, significantly enhancing binding affinity. nih.govnih.gov The synthesis of such complex cyclic structures often begins with the step-wise assembly of linear precursors, for which this compound is a fundamental starting material. rsc.orgmdpi.com

Strategies for Inducing Conformationally Constrained Structures in Peptidomimetics

Linear peptides are often highly flexible in solution, which can lead to reduced binding affinity for their biological targets due to a significant entropic penalty upon binding. nih.gov To overcome this, various strategies are employed to introduce conformational rigidity. The incorporation of D-amino acids, such as D-Valine from this compound, is a powerful method for inducing specific secondary structures, particularly β-turns. researchgate.net

β-turns are structures that reverse the direction of the polypeptide chain, a critical feature for creating globular shapes and pre-organizing side chains for receptor interaction. nih.gov The stereochemistry of a D-amino acid at a specific position in a peptide sequence can promote the formation of a β-turn. For instance, a D-amino acid at the (i+1) position of a turn sequence often facilitates a Type II' β-turn. researchgate.netnih.gov The bulky isopropyl side chain of D-Valine can further stabilize such a turn through steric interactions, forcing the backbone into a folded conformation.

Other key strategies to constrain peptide structures where D-amino acids can be integrated include:

Peptide Stapling: This technique involves introducing two unnatural amino acids with reactive side chains (e.g., alkenyl groups) into an alpha-helical peptide and then cross-linking them to form a rigid, helix-stabilizing brace. cam.ac.uk While often used to stabilize α-helices, the principles of covalent cross-linking can be applied to other structures, and the inclusion of D-amino acids can help define the desired topology. nih.gov

Grafting onto Scaffolds: Bioactive peptide sequences can be grafted onto a pre-existing, stable scaffold. nih.gov The use of D-amino acids within the grafted sequence can help it adopt the necessary conformation for binding while being presented by the rigid scaffold.

The choice of constraining strategy depends on the desired final conformation and the specific biological target. The use of building blocks like this compound provides chemists with the tools to implement these strategies effectively.

Influence of D-Configuration on Peptidomimetic Backbone and Side-Chain Topology

While L-amino acids typically favor negative φ values and populate the left side of a Ramachandran plot, D-amino acids preferentially adopt positive φ values, accessing conformational space that is sterically forbidden for L-residues. researchgate.net This inversion of stereochemistry forces the peptide backbone to locally change direction.

Key influences of D-configuration include:

Backbone Reversal: The introduction of a D-amino acid can induce a local reversal of the polypeptide chain, which is the basis for its role in nucleating β-turns. nih.gov For example, sequences containing a D-Pro-Gly segment are well-known promoters of stable type II' β-turns, which are crucial elements in forming antiparallel β-sheets. nih.gov

Helical Twisting: When incorporated into a helical structure, a single D-amino acid can act as a "helix breaker" or introduce a kink. researchgate.net Conversely, peptides composed of alternating L- and D-amino acids can form unique double-helical structures that create a central pore, a feature exploited in some natural ion-channel-forming peptides. researchgate.net

Side-Chain Projection: The change in backbone conformation directly alters the spatial projection of the amino acid side chains. nih.govnih.gov For a peptide designed to interact with a biological receptor, the precise orientation of pharmacophoric side chains is critical for binding. By replacing an L-Valine with a D-Valine, the isopropyl side chain will be projected from a different position on the backbone scaffold, potentially leading to improved binding affinity or selectivity for a specific receptor subtype. nih.gov

While a single L-to-D substitution can sometimes be destabilizing to a pre-existing tertiary structure, this effect is precisely what is harnessed in peptidomimetic design to create novel, stable conformations that are not accessible to peptides composed solely of L-amino acids. researchgate.net

| Structural Element | Effect of D-Amino Acid (e.g., D-Valine) | Typical Dihedral Angles (φ) | Resulting Topology |

|---|---|---|---|

| β-Turn (at position i+1) | Promotes formation of Type I' or Type II' turns. | Positive (e.g., ~60°) | Reversal of peptide chain direction, facilitating β-hairpin and β-sheet formation. researchgate.netnih.gov |

| α-Helix | Disrupts standard right-handed α-helix; can act as a helix terminator. researchgate.net | Positive | Introduction of a kink or break in the helix. |

| Alternating L/D Sequence | Promotes formation of unique double-helical structures. | Alternating Negative/Positive | Formation of pore-like structures or flat, ribbon-like helices. researchgate.net |

Exploration of Non-Canonical D-Amino Acid Residues for Peptide Scaffold Diversification

The universe of peptide-based therapeutics is rapidly expanding beyond the 20 proteinogenic amino acids. Non-canonical amino acids (ncAAs), a class that includes D-isomers like D-Valine, offer a vast toolbox for diversifying peptide scaffolds to improve their drug-like properties. nih.govresearchgate.net this compound is a key reagent in this field, as the benzyl ester protection is compatible with standard solid-phase peptide synthesis (SPPS) protocols. peptide.comresearchgate.net

The incorporation of D-Valine contributes to scaffold diversification in several ways:

Enhanced Proteolytic Stability: A primary drawback of natural L-peptides as drugs is their rapid degradation by proteases. nih.gov Proteases are highly stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids. Introducing a D-amino acid at or near a cleavage site makes the peptide bond resistant to hydrolysis, significantly increasing the peptide's half-life in biological systems. nih.govnih.govnih.gov

Novel Structural Motifs: As discussed previously, D-amino acids grant access to unique secondary and tertiary structures. nih.gov This allows for the creation of novel peptide scaffolds that can target protein-protein interactions or other challenging biological targets that are difficult to address with traditional small molecules. nih.gov

Increased Chemical Diversity: The use of ncAAs vastly expands the range of chemical functionalities that can be introduced into a peptide. rsc.orgrsc.org While D-Valine itself provides stereochemical diversity, its use in combination with other ncAAs allows for the construction of highly complex and functionally diverse peptidomimetics. nih.gov

The systematic replacement of L-amino acids with their D-counterparts, a technique known as D-amino acid scanning, is a common strategy to probe structure-activity relationships and identify positions where stereochemical inversion can lead to improved activity or stability. rsc.org

Chemoenzymatic Synthesis of Peptides Utilizing this compound

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach often involves using proteases in reverse to catalyze the formation of peptide bonds. A significant challenge in CEPS is the inherent L-stereospecificity of most natural proteases. nih.gov However, recent advances have broadened the scope of enzymes that can accept D-amino acids as substrates.

This compound is a relevant substrate for this application. In kinetically controlled enzymatic synthesis, an amino acid ester (the acyl donor) is reacted with a free amine (the nucleophile). nih.gov The benzyl ester of D-Valine serves as an activated acyl donor.

Strategies for incorporating D-amino acid esters like this compound include:

Use of D-Stereospecific Enzymes: Some enzymes, such as D-aminopeptidase (DAP), naturally recognize and process D-amino acids and can be used to synthesize D-peptides. nih.gov

Engineered Enzymes: Modern protein engineering techniques have been used to modify the active sites of existing ligases, such as sortase A and butelase-1, to broaden their substrate scope and enable them to ligate peptides containing D-amino acids. mdpi.comacs.orgfigshare.com

Substrate Mimetics: In some cases, proteases can be "tricked" into accepting D-amino acid derivatives by designing them as mimics of their preferred L-substrates. nih.govnih.gov

Non-Aqueous Conditions: Performing the enzymatic reaction in organic solvents or frozen aqueous systems can alter the enzyme's flexibility and specificity, sometimes allowing for the incorporation of "unnatural" substrates like D-amino acid esters. acs.org

While the efficiency and reaction rates for incorporating D-amino acids can be lower than for their L-counterparts, chemoenzymatic methods offer a valuable route for producing D-amino acid-containing peptides under mild, environmentally friendly conditions that minimize racemization and the need for extensive protecting group strategies. mdpi.comasm.org

| Enzyme/Strategy | Description | Example Application |

|---|---|---|

| D-Aminopeptidase (DAP) | A D-stereospecific protease capable of synthesizing poly-D-alanine from D-alanine methyl esters. nih.gov | Synthesis of D-peptides under mild, aqueous conditions. |

| Engineered Ligases (e.g., d-Sortase A, Butelase-1) | Modified enzymes with altered active sites that can tolerate or actively recognize D-amino acid substrates for peptide ligation. mdpi.comfigshare.com | Site-specific ligation of synthetic D-peptides to proteins or other peptides. |

| Substrate Mimetics | Designing a D-amino acid derivative to structurally resemble a preferred L-amino acid substrate to enable recognition by an L-specific protease. nih.govnih.gov | Ligation of L-peptides using a D-amino acid-specific protease, preventing unwanted cleavage of the L-peptide backbone. nih.gov |

| Reaction Medium Engineering | Using organic solvents or frozen aqueous media to alter enzyme dynamics and promote synthesis over hydrolysis, enabling the use of non-canonical substrates. acs.org | α-Chymotrypsin-catalyzed synthesis using N-protected D-amino acid esters as acyl donors. acs.org |

Advanced Structural and Conformational Analysis of H D Val Obzl.hcl and Its Peptide Conjugates

Spectroscopic Characterization of Molecular Conformation

Spectroscopic techniques are indispensable for determining the molecular structure, stereochemistry, and conformational nuances of chemical compounds in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural determination, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For H-D-Val-Obzl.HCl, NMR can confirm the presence of the D-valine moiety and the benzyl (B1604629) ester group, as well as provide insights into its conformation in solution.

Proton (¹H) NMR spectroscopy can identify distinct signals for the valine side chain (isopropyl group), the α-proton, and the protons of the benzyl ester group. The chemical shifts and coupling constants (J-values) of these signals offer clues about the molecule's conformation, including the orientation of the side chain and potential intramolecular interactions. For instance, coupling constants between adjacent protons can be used to estimate dihedral angles. While specific NMR data for this compound are not detailed in the available literature, NMR is a standard method for confirming the structure and purity of such amino acid derivatives researchgate.netbldpharm.commdpi.comacros.com. The hydrochloride salt formation will influence the chemical shift of the amine protons, typically appearing as a broadened signal in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR spectroscopy further complements structural analysis by providing information on the carbon skeleton, including the carbonyl carbon of the ester, the α-carbon, and the carbons of the isopropyl and benzyl groups.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, offering valuable information about functional groups and intermolecular interactions like hydrogen bonding.

For this compound, IR spectroscopy would typically reveal characteristic absorption bands corresponding to the ester carbonyl (C=O) stretch, the N-H stretching and bending modes of the protonated amine (due to the hydrochloride salt), C-H stretching and bending vibrations from the aliphatic valine residue and the aromatic benzyl group, and C-O stretching from the ester linkage mdpi.comnih.govreading.ac.ukacs.orgrsc.orgchemicalbook.com. The presence of the hydrochloride salt is indicated by the absorption bands associated with the ammonium (B1175870) cation (-NH₃⁺), which differ from those of a free amine. Hydrogen bonding, particularly involving the protonated amine and the counterion (chloride), can influence the positions and intensities of these vibrational bands. While specific IR and Raman spectra for this compound are not detailed in the provided search results, these techniques are routinely used to confirm the identity and structural integrity of amino acid derivatives mdpi.comnih.govreading.ac.ukacs.orgrsc.orgchemicalbook.com.

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the chirality and, in larger molecules like peptides, the secondary structure. For a chiral molecule such as this compound, CD spectroscopy can confirm its optical activity and the presence of the D-configuration.

While CD is primarily used for the secondary structure analysis of peptides and proteins, it can also provide insights into the conformational preferences of smaller chiral molecules in solution. The spectrum of this compound would be influenced by the chiral center at the α-carbon of the valine residue and the chromophores present (benzyl ester).

Optical rotation, a related chiroptical property, is often measured to confirm enantiomeric purity. For analogous compounds, D-Serine benzyl ester hydrochloride exhibits a specific rotation of [α]D²⁰ = +11.80° (c = 2 in H₂O) , whereas L-Valine benzyl ester hydrochloride shows values in the range of [α]D²⁰ = -9.0 to -11.0 deg (c = 2 in H₂O) tcichemicals.comtcichemicals.com. Based on these precedents, this compound is expected to display a positive specific rotation, confirming its D-configuration.

Table 1: Spectroscopic Characterization of Related Amino Acid Derivatives

| Technique | Compound (Example) | Key Findings/Data | Reference |

| NMR Spectroscopy | General Amino Acid Esters | Structural confirmation, stereochemistry, conformational insights | researchgate.netbldpharm.commdpi.comacros.com |

| IR Spectroscopy | General Amino Acid Esters | Identification of functional groups (C=O, N-H⁺), confirmation of structure | mdpi.comnih.govreading.ac.ukacs.orgrsc.orgchemicalbook.com |

| Raman Spectroscopy | General Amino Acid Esters | Structural confirmation | nih.govnih.gov |

| CD Spectroscopy (Optical Rotation) | D-Serine benzyl ester HCl | [α]D²⁰ = +11.80° (c = 2 in H₂O) (Confirms D-chirality) | |

| CD Spectroscopy (Optical Rotation) | L-Valine benzyl ester HCl | [α]D²⁰ = -9.0 to -11.0 deg (c = 2 in H₂O) (Confirms L-chirality) | tcichemicals.comtcichemicals.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, revealing detailed molecular geometry, crystal packing, and intermolecular interactions.

While specific X-ray crystallographic data for this compound is not detailed in the provided search results, this technique is crucial for understanding how the molecules arrange themselves in a crystal lattice. In the solid state, this compound molecules are expected to form ordered structures stabilized by various non-covalent interactions. These typically include:

Hydrogen Bonding: The protonated amine group (-NH₃⁺) will likely form strong hydrogen bonds with the chloride counterion (Cl⁻), as well as potentially with the carbonyl oxygen of the ester group or other N-H groups.

Van der Waals Forces: These ubiquitous forces play a role in the close packing of molecules.

The chirality of amino acid derivatives can significantly influence their crystalline architecture and supramolecular assembly. The D-configuration of the valine residue in this compound can lead to different packing arrangements and intermolecular interaction patterns compared to its L-enantiomer or a racemic mixture. Studies on chiral molecules have shown that enantiomers can crystallize in different space groups or exhibit distinct polymorphic forms, reflecting the stereospecific nature of intermolecular forces researchgate.net. The specific orientation and packing of the D-valine side chain and the benzyl ester group, influenced by the D-chirality, would contribute to the unique supramolecular assembly of this compound in the solid state.

Mass Spectrometry-Based Conformational Probing and Folding Pathways

Mass spectrometry (MS) has emerged as a powerful tool for probing the structure and conformation of peptides and amino acid derivatives, both in the gas phase and in solution. Techniques such as Ion Mobility Mass Spectrometry (IM-MS) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) offer unique insights into the three-dimensional arrangements and dynamic behaviors of these molecules.

Ion Mobility Mass Spectrometry (IM-MS) separates ions based on their drift time through a drift gas under an electric field, which is dependent on their size, shape, and charge. This allows for the differentiation of conformers that may have the same mass-to-charge ratio but different collision cross-sections (CCS). For amino acid derivatives like this compound, IM-MS can reveal gas-phase conformations, which can be influenced by the presence of the benzyl ester group and the chiral center of D-valine mdpi.comresearchgate.netresearchgate.net. By forming non-covalent complexes with chiral selectors or metal ions, IM-MS can further differentiate enantiomers and probe subtle conformational differences mdpi.comresearchgate.net. The application of IM-MS to peptide building blocks can provide crucial information about their intrinsic structural preferences in the gas phase, which can influence their behavior during synthesis and in subsequent peptide assembly nih.gov. High-resolution IM-MS instruments, such as those employing Trapped Ion Mobility Spectrometry (TIMS), are particularly adept at resolving these subtle differences rsc.org.

Biophysical Techniques for Investigating this compound Derivatives in Solution

Biophysical techniques are essential for characterizing the behavior of this compound derivatives in solution, particularly concerning their aggregation propensity, self-assembly, and structural integrity within larger peptide constructs.

Dynamic Light Scattering (DLS) for Aggregation Behavior and Self-Assembly Studies

Dynamic Light Scattering (DLS) is a widely used technique for determining the size distribution of particles in a solution, ranging from nanometers to micrometers. It is particularly useful for studying the aggregation behavior and self-assembly processes of peptides and amino acid derivatives researchgate.netacs.orgulisboa.pt. For compounds like this compound, the hydrophobic benzyl ester group can influence its solubility and tendency to aggregate, especially at higher concentrations or under specific environmental conditions.

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles exhibit slower Brownian motion, leading to lower frequency fluctuations in scattered light, while smaller particles move faster, resulting in higher frequency fluctuations. By analyzing these fluctuations, DLS provides information about the hydrodynamic radius and size distribution of particles in solution acs.orgmdpi.com. This allows researchers to detect the formation of soluble oligomers, larger aggregates, or even amyloid-like fibrils, which are critical for understanding the physical stability and potential applications of peptide-based materials researchgate.netresearchgate.net. Studies on similar hydrophobic peptides have demonstrated the utility of DLS in quantifying aggregation onset and monitoring changes in particle size over time mdpi.comresearchgate.net.

Fluorescence Spectroscopy in Peptide Conjugate Structural Analysis

Fluorescence spectroscopy offers a sensitive method for probing the local environment and conformational changes of peptides, either through intrinsic fluorescence of amino acid residues (like Tryptophan, Tyrosine, and Phenylalanine) or by incorporating extrinsic fluorescent labels springernature.commdpi.com. When this compound is part of a larger peptide conjugate, fluorescence spectroscopy can provide critical structural information.

Fluorescence Resonance Energy Transfer (FRET) is a particularly powerful fluorescence-based technique for studying peptide structure and dynamics. FRET occurs when a donor fluorophore transfers energy to an acceptor chromophore through non-radiative dipole-dipole coupling, with efficiency highly dependent on the distance between them (typically 1-10 nm) ptbioch.edu.plelifesciences.orgnih.gov. By strategically placing a donor and an acceptor on a peptide or within a peptide conjugate, FRET can act as a "molecular ruler" to measure distances and monitor conformational changes, such as those occurring during peptide folding or binding events elifesciences.orgnih.gov. The Förster radius (R₀), a characteristic distance for a given FRET pair, dictates the measurable distance range nih.gov. For example, transition metal ion FRET (tmFRET) systems, utilizing transition metal ions as acceptors, offer a shorter R₀, enabling the measurement of shorter-range distances and finer conformational details of the peptide backbone nih.govpnas.org.

Intrinsic fluorescence of amino acid residues can also be monitored. Changes in the emission or excitation spectra, or fluorescence lifetime, can indicate alterations in the local environment of aromatic residues, such as burial within a hydrophobic core or exposure to solvent, thereby reflecting conformational changes mdpi.com. For peptide conjugates, the introduction of fluorescent labels, such as BODIPY dyes, allows for detailed spectral characterization, including absorption and emission maxima, quantum yields, and fluorescence lifetimes, providing insights into the conjugate's structure and environment acs.org. Studies using Thioflavin-T (ThT) fluorescence are also common for monitoring peptide aggregation and the formation of β-sheet structures nih.gov.

Analytical Methodologies for Characterization and Purity Assessment of H D Val Obzl.hcl

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating H-D-Val-Obzl.HCl from related substances, degradation products, and process impurities, thereby enabling accurate purity assessment.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for determining the purity of this compound. Method development typically focuses on selecting an appropriate stationary phase, mobile phase composition, and detection wavelength to achieve optimal separation of the target analyte from process-related impurities and degradation products.

Stationary Phase: C18 (octadecylsilane) bonded silica (B1680970) columns are commonly employed due to their versatility in separating moderately polar to non-polar compounds.

Mobile Phase: A gradient elution system, often comprising an aqueous buffer (e.g., phosphate (B84403) buffer or trifluoroacetic acid/acetonitrile (B52724) mixture) and an organic modifier (e.g., acetonitrile or methanol), is optimized to resolve impurities. The pH of the aqueous phase is critical for maintaining the ionization state of the compound and ensuring consistent retention.

Detection: UV detection is typically used, with wavelengths around 254 nm or 210 nm being common for amino acid derivatives, as they possess chromophores within the peptide backbone or ester linkage.

Typical HPLC Parameters and Findings:

| Parameter | Specification/Example |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% TFA or 5 mM K2HPO4, pH ~6.8) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | Optimized gradient profile (e.g., 10-60% B over 15-20 min) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | 210 nm or 254 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

| Typical Purity | ≥ 98.0% (area percent) |

| Related Substances Limit | Individual unknown impurity: ≤ 0.10%; Total impurities: ≤ 1.0% |

Research indicates that HPLC methods can be developed with short run times, often around 1 minute for specific applications slideshare.net. Method validation, including linearity, precision, accuracy, specificity, and robustness, is crucial according to ICH guidelines slideshare.netsemanticscholar.org.

UHPLC offers significant advantages over conventional HPLC, primarily through the use of columns packed with smaller particles (e.g., 1.7 µm) and operation at higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity, making it ideal for high-throughput screening and quality control. UHPLC methods for this compound would follow similar principles to HPLC but with optimized parameters for speed and efficiency. For instance, a UHPLC method might employ a C18 column with a 2.1 x 100 mm dimension and a flow rate of 0.5 mL/min, achieving run times as short as 1 minute slideshare.net.

Given that this compound is a derivative of D-Valine, assessing its enantiomeric purity is critical. The presence of L-Valine benzyl (B1604629) ester (the undesired enantiomer) must be quantified. Chiral chromatography, typically chiral HPLC, is the method of choice for this purpose.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD, Chiralpak AS, Lux Amylose-2, Lux Cellulose-1), are highly effective for separating amino acid derivatives.

Mobile Phase: Mixtures of non-polar solvents (e.g., hexane, heptane) with polar modifiers (e.g., isopropanol, ethanol) are commonly used. The exact composition is optimized to achieve baseline separation of the D- and L-enantiomers.

Detection: UV detection is typically employed.

Typical Chiral HPLC Parameters and Findings:

| Parameter | Specification/Example |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Amylose-2, Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 95:5 v/v or 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm or 220 nm |

| Column Temperature | 25 °C |

| Enantiomeric Excess (ee%) | ≥ 99.0% (for D-enantiomer) |

| Detection Limit (LOD) | Typically in the range of 0.05% for the undesired enantiomer |

Studies have demonstrated the successful separation of valine benzyl ester enantiomers using CSPs, achieving high enantiomeric excess (ee%) values, often >98.8% unimi.itresearchgate.net. For example, a method using a Phenomenex Lux 3 μ Amylose-2 column with a hexane/isopropanol (9/1) mobile phase achieved baseline separation of valine benzyl ester enantiomers unimi.it.

Gas Chromatography (GC) is the standard technique for identifying and quantifying residual volatile organic solvents that may be present in this compound as a result of the manufacturing process. These solvents, often classified by ICH guidelines (Class 1, 2, 3), must be controlled to ensure product safety.

Sampling Technique: Headspace GC (HS-GC) is commonly used. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC. This method avoids injecting non-volatile matrix components onto the GC column.

Column: Capillary columns with specific stationary phases, such as those coated with polyethylene (B3416737) glycol (e.g., equivalent to BP624 or DB-WAX) or polydimethylsiloxane (B3030410) (e.g., equivalent to DB-5), are suitable for separating a wide range of residual solvents.

Detector: Flame Ionization Detector (FID) is typically used due to its sensitivity to organic compounds.

Typical GC Parameters and Findings:

| Parameter | Specification/Example |

| Column | Capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness, e.g., BP624) |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split or Splitless (often Split for residual solvents) |

| Headspace Conditions | Equilibration temperature: 80-120 °C; Equilibration time: 15-30 min |

| Oven Temperature Program | Isothermal or a temperature gradient optimized for solvent separation (e.g., 40-200 °C) |

| Common Residual Solvents | Acetone, Ethyl Acetate, Isopropyl Alcohol, Methanol, Tetrahydrofuran, Toluene (B28343), Benzene, etc. |

| Limit of Detection (LOD) | Typically in the low ppm range for sensitive solvents |

A selective GC method can be developed and validated according to ICH guidelines for residual solvent analysis in hydrochloride salts of APIs, ensuring reproducibility and reliability researchgate.net.

Mass Spectrometry for Molecular Mass Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying and characterizing unknown impurities by providing information about their mass-to-charge ratio (m/z).

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) or used as a standalone technique for the analysis of polar and thermally labile compounds like amino acid derivatives. It is particularly useful for confirming the molecular mass of the protonated molecule.

Ionization Mode: Positive ion mode is typically used for amino acid derivatives as the amine group can be readily protonated.

Expected Ion: For this compound (Molecular Formula: C12H18ClNO2, MW: ~243.73), the expected protonated molecular ion [M+H]+ would correspond to the free base plus a proton, i.e., [C12H18NO2]+.

The exact mass of C12H18NO2 is calculated as approximately 208.1338 Da.

Impurity Profiling: High-resolution mass spectrometry (HRMS), such as UHPLC-HRMS2, can provide accurate mass measurements, allowing for the determination of elemental compositions of impurities, aiding in their identification. Tandem MS (MS/MS) can further elucidate the structure of impurities by fragmenting the parent ion.

Typical ESI-MS Parameters and Findings:

| Parameter | Specification/Example |

| Ionization Mode | Positive Ion Mode (ESI+) |

| Expected [M+H]+ m/z | ~208.13 (for C12H18NO2+) |

| Mass Range | Scanned to cover expected molecular ions and potential impurities (e.g., 100-1000 m/z) |

| Capillary Voltage | 3.5 - 5.0 kV |

| Cone Voltage | 30 - 50 V |

| Source Temperature | 80 - 120 °C |

| Impurity Identification | Accurate mass measurement (HRMS) and fragmentation patterns (MS/MS) for structural elucidation of unknowns. |

Compound Name Table:

| Common Name/Abbreviation | Chemical Name | CAS Number |

| This compound | D-Valine Benzyl Ester Hydrochloride | 250708-58-8 |

| L-Val-OBzl·HCl | L-Valine Benzyl Ester Hydrochloride | 2462-34-2 |

| H-Val-OBzl.HCl | Valine Benzyl Ester Hydrochloride (specific isomer not indicated) | 17645-51-1 |

LC-MS and GC-MS Coupling for Comprehensive Analytical Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the comprehensive characterization and purity assessment of chemical compounds like this compound. These hyphenated techniques allow for the separation of components in a mixture before their mass-to-charge ratio (m/z) is determined, providing both qualitative and quantitative information.

LC-MS: Liquid chromatography coupled with mass spectrometry is highly suitable for analyzing amino acid ester hydrochlorides due to their polarity and potential thermal instability, which can be problematic for GC. LC-MS can separate this compound from potential impurities, such as unreacted starting materials (D-valine, benzyl alcohol), byproducts from esterification or salt formation, or degradation products.

Ionization Techniques: Electrospray ionization (ESI) is a common and effective ionization method for such polar compounds, typically generating protonated molecular ions [M+H]⁺ in positive ion mode. For this compound (C₁₂H₁₇NO₂·HCl), the expected molecular ion in positive mode would be approximately m/z 206.13 (for C₁₂H₁₈NO₂⁺) plus the mass of the counterion if it remains associated, or more commonly, the free base protonated ion. The presence of the hydrochloride salt means the compound will likely exist in solution as a protonated amine and a chloride anion. In ESI-MS, the protonated free base [M+H]⁺ would be observed. The exact mass of the free base (D-Valine benzyl ester) is 205.1313 Da. Therefore, the [M+H]⁺ ion would be expected around m/z 206.1387. nih.gov

Fragmentation: Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation. For this compound, fragmentation patterns might include cleavage of the ester bond, loss of the benzyl group, or fragmentation of the valine side chain. For example, a common fragmentation for amino acid esters involves the loss of the alkoxy group or the benzyl group. rsc.org

Purity Assessment: LC-MS can quantify impurities by comparing the peak areas of detected compounds to that of the main analyte. A purity of >98% (HPLC) is often reported for such compounds. cdnsciencepub.combsxaminoacids.comchemimpex.com

GC-MS: While GC-MS is a powerful technique, it is generally less preferred for amino acid ester hydrochlorides due to their polarity and the potential for thermal degradation or decomposition of the salt form in the heated injector or column. Derivatization (e.g., silylation or esterification of the amino group) might be required to make the compound sufficiently volatile and thermally stable for GC analysis. If derivatization is performed, GC-MS can provide valuable information on the molecular ion and fragment ions, aiding in structural elucidation. However, without derivatization, GC-MS is typically not the primary method for analyzing hydrochloride salts of amino acid esters.

Table 1: Expected Mass Spectrometric Data for this compound

| Technique | Ionization Method | Expected Ion(s) (m/z) | Fragmentation (Potential) | Notes |

| LC-MS | ESI+ | ~206.14 ([M+H]⁺) | Loss of benzyl group, ester cleavage | Suitable for polar, non-volatile compounds. |

| GC-MS | EI (after derivatization) | Varies based on derivative | Characteristic fragments of the derivatized molecule | Requires derivatization for volatility and thermal stability. |

Spectroscopic Verification of Identity

Spectroscopic techniques are fundamental for confirming the identity and structural integrity of this compound.

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the molecule.

Valine Moiety: The isopropyl group of valine will show a doublet for the two methyl groups (typically around δ 0.8-1.0 ppm) and a multiplet for the methine proton (CH) of the isopropyl group (around δ 2.0-2.5 ppm). The chiral α-carbon proton (CH) adjacent to the amino and ester groups will appear as a multiplet (around δ 3.5-4.5 ppm), influenced by the protonation of the amino group. The protonated amino group (-NH₃⁺) may appear as a broad singlet, often exchangeable with D₂O, typically in the δ 7-9 ppm range, though its exact position can vary. rsc.orgunimi.itchemicalbook.com

Benzyl Ester Moiety: The methylene (B1212753) protons (-CH₂-) of the benzyl group will appear as a singlet (around δ 5.0-5.3 ppm) due to their equivalence. The phenyl ring protons will resonate in the aromatic region (δ 7.2-7.5 ppm), typically as a multiplet. rsc.orgunimi.itchemicalbook.com

Hydrochloride Salt: The presence of HCl will result in the protonation of the amino group, leading to an -NH₃⁺ signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton.

Carbonyl Carbon: The ester carbonyl carbon (-CO-O-) is expected to resonate in the range of δ 170-175 ppm. rsc.orgrsc.orgchemicalbook.com

Valine Carbons: The α-carbon (CH) of valine will appear around δ 50-55 ppm. The isopropyl methine carbon will be around δ 30-35 ppm, and the methyl carbons of the isopropyl group will resonate around δ 18-20 ppm. rsc.orgrsc.orgchemicalbook.com

Benzyl Carbons: The methylene carbon (-CH₂-) of the benzyl group will appear around δ 65-70 ppm. The aromatic carbons of the phenyl ring will resonate in the δ 125-140 ppm range. rsc.orgrsc.orgchemicalbook.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Proton/Carbon Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Notes |

| Isopropyl Methyls (CH₃) | ~0.8-1.0 (doublet) | ~18-20 | Two methyl groups are equivalent in the doublet. |

| Isopropyl Methine (CH) | ~2.0-2.5 (multiplet) | ~30-35 | Methine proton of the isopropyl group. |

| Valine α-CH | ~3.5-4.5 (multiplet) | ~50-55 | Chiral center, adjacent to NH₃⁺ and ester. |

| Protonated Amino (-NH₃⁺) | ~7-9 (broad singlet) | - | Exchangeable with D₂O. |

| Benzyl Methylene (-CH₂-) | ~5.0-5.3 (singlet) | ~65-70 | Methylene group connecting the ester oxygen to the phenyl ring. |

| Phenyl Ring Protons | ~7.2-7.5 (multiplet) | ~125-140 | Aromatic protons of the benzyl ester. |

| Ester Carbonyl (-C=O) | - | ~170-175 | Carbonyl group of the ester linkage. |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and instrument used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation at characteristic frequencies.

Amine Hydrochloride: The presence of the hydrochloride salt (-NH₃⁺Cl⁻) will lead to characteristic absorption bands. Strong bands associated with N-H stretching are typically observed in the region of 3100-2500 cm⁻¹, often appearing as broad and multiple peaks due to hydrogen bonding and the presence of multiple N-H stretching modes. cdnsciencepub.com Deformation vibrations for the -NH₃⁺ group are expected in the 1600-1500 cm⁻¹ region. cdnsciencepub.com

Ester Group: The ester carbonyl group (C=O) will show a strong absorption band in the region of 1730-1750 cm⁻¹. rsc.orgias.ac.incdnsciencepub.com The C-O stretching vibrations of the ester will also be present, typically in the 1100-1300 cm⁻¹ range.

Aromatic Ring: The phenyl ring of the benzyl ester will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ (aromatic C-H) and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.org

C-H Stretching: Aliphatic C-H stretching vibrations from the valine isopropyl group will be observed below 3000 cm⁻¹, typically around 2850-2970 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretching (-NH₃⁺) | 3100-2500 | Strong | Broad, multiple peaks due to H-bonding. |

| C-H Stretching (aliphatic) | 2850-2970 | Medium | From isopropyl group. |

| C-H Stretching (aromatic) | ~3030-3100 | Weak | From phenyl ring. |

| C=O Stretching (ester) | 1730-1750 | Strong | Characteristic ester carbonyl absorption. |

| N-H Deformation (-NH₃⁺) | 1600-1500 | Medium | Characteristic for protonated amines. |

| C=C Stretching (aromatic) | 1450-1600 | Medium | From phenyl ring. |

| C-O Stretching (ester) | 1100-1300 | Strong | Ester linkage. |

Elemental Analysis for Stoichiometric Composition and Empirical Formula Validation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound, which can be used to validate the empirical formula. For this compound (C₁₂H₁₇NO₂·HCl), the theoretical elemental composition is:

Carbon (C): (12 * 12.011) / 243.73 * 100% = 59.13%

Hydrogen (H): (18 * 1.008) / 243.73 * 100% = 7.44%

Nitrogen (N): (1 * 14.007) / 243.73 * 100% = 5.75%

Chlorine (Cl): (1 * 35.453) / 243.73 * 100% = 14.55%

Oxygen (O): (2 * 15.999) / 243.73 * 100% = 13.13%

Compound Name Table

| Compound Name | Abbreviation/Synonym |

| D-Valine benzyl ester hydrochloride | This compound |

| D-Valine | D-Val |

| Benzyl alcohol | Benzyl alcohol |

| Hydrochloric acid | HCl |

| L-Valine benzyl ester hydrochloride | L-Val-Obzl.HCl |

This article has focused exclusively on the analytical methodologies for the characterization and purity assessment of this compound, as per the outline provided.## Analytical Characterization of this compound: A Comprehensive Overview

This article details the analytical methodologies employed for the robust characterization and purity assessment of the chemical compound this compound. The focus is on providing scientifically accurate information regarding its identification and stoichiometric validation using advanced analytical techniques.

LC-MS and GC-MS Coupling for Comprehensive Analytical Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), serves as a cornerstone for the comprehensive analysis of this compound. These hyphenated techniques enable the separation of the compound from potential impurities before its mass-to-charge ratio (m/z) is determined, thereby yielding both qualitative and quantitative data.

LC-MS is ideally suited for this compound due to its polarity and potential for thermal instability, which can pose challenges for GC analysis. LC-MS facilitates the separation of this compound from impurities such as unreacted starting materials (D-valine, benzyl alcohol), esterification byproducts, or degradation products. Electrospray ionization (ESI) is a common and effective method for ionizing such polar compounds, typically producing protonated molecular ions [M+H]⁺ in positive ion mode. For this compound (C₁₂H₁₇NO₂·HCl, Molecular Weight: 243.73 g/mol ), the expected protonated free base ion [M+H]⁺ would be observed around m/z 206.14. nih.gov Tandem mass spectrometry (MS/MS) can further elucidate the structure by analyzing fragmentation patterns, which might include the cleavage of the ester bond or the loss of the benzyl group. rsc.org Purity assessment via LC-MS quantifies impurities by comparing peak areas, with typical reported purities exceeding 98%. cdnsciencepub.combsxaminoacids.comchemimpex.com

GC-MS , while powerful, is generally less suitable for analyzing amino acid ester hydrochlorides directly due to their polarity and the potential for thermal decomposition of the salt form. Derivatization, such as silylation or esterification, may be necessary to render the compound sufficiently volatile and thermally stable for GC analysis. If derivatization is performed, GC-MS can provide valuable structural information through its molecular ion and fragment ions.

Table 1: Expected Mass Spectrometric Data for this compound

| Technique | Ionization Method | Expected Ion(s) (m/z) | Potential Fragmentation | Notes |

| LC-MS | ESI+ | ~206.14 ([M+H]⁺) | Loss of benzyl group, ester cleavage | Suitable for polar, non-volatile compounds. |

| GC-MS | EI (after derivatization) | Varies based on derivative | Characteristic fragments of the derivatized molecule | Requires derivatization for volatility and thermal stability. |

Spectroscopic Verification of Identity

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of this compound.

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy offers detailed insights into the molecular structure by analyzing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its constituent protons. The isopropyl group of valine typically shows a doublet for the methyl groups (around δ 0.8-1.0 ppm) and a multiplet for the methine proton (around δ 2.0-2.5 ppm). The chiral α-carbon proton (CH) adjacent to the amino and ester groups appears as a multiplet (around δ 3.5-4.5 ppm), influenced by the protonation of the amino group. The protonated amino group (-NH₃⁺) often presents as a broad singlet in the δ 7-9 ppm range, which is exchangeable with D₂O. rsc.orgunimi.itchemicalbook.com The benzyl ester moiety contributes signals from its methylene protons (-CH₂-) as a singlet (around δ 5.0-5.3 ppm) and phenyl ring protons as a multiplet in the aromatic region (δ 7.2-7.5 ppm). rsc.orgunimi.itchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton. The ester carbonyl carbon (-CO-O-) is expected in the δ 170-175 ppm range. rsc.orgrsc.orgchemicalbook.com The valine α-carbon (CH) resonates around δ 50-55 ppm, the isopropyl methine carbon around δ 30-35 ppm, and the isopropyl methyl carbons around δ 18-20 ppm. rsc.orgrsc.orgchemicalbook.com The benzyl methylene carbon (-CH₂-) appears around δ 65-70 ppm, while the phenyl ring carbons are observed in the δ 125-140 ppm range. rsc.orgrsc.orgchemicalbook.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Proton/Carbon Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Notes |

| Isopropyl Methyls (CH₃) | ~0.8-1.0 (doublet) | ~18-20 | Two methyl groups are equivalent in the doublet. |

| Isopropyl Methine (CH) | ~2.0-2.5 (multiplet) | ~30-35 | Methine proton of the isopropyl group. |

| Valine α-CH | ~3.5-4.5 (multiplet) | ~50-55 | Chiral center, adjacent to NH₃⁺ and ester. |

| Protonated Amino (-NH₃⁺) | ~7-9 (broad singlet) | - | Exchangeable with D₂O. |

| Benzyl Methylene (-CH₂-) | ~5.0-5.3 (singlet) | ~65-70 | Methylene group connecting the ester oxygen to the phenyl ring. |

| Phenyl Ring Protons | ~7.2-7.5 (multiplet) | ~125-140 | Aromatic protons of the benzyl ester. |

| Ester Carbonyl (-C=O) | - | ~170-175 | Carbonyl group of the ester linkage. |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and instrument used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups by detecting characteristic absorption frequencies of infrared radiation.

The presence of the hydrochloride salt (-NH₃⁺Cl⁻) is indicated by strong N-H stretching bands in the 3100-2500 cm⁻¹ region, often broad and multiple due to hydrogen bonding and various N-H stretching modes. cdnsciencepub.com Deformation vibrations for the -NH₃⁺ group are expected between 1600-1500 cm⁻¹. cdnsciencepub.com The ester group exhibits a strong carbonyl (C=O) stretching band around 1730-1750 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ range. rsc.orgias.ac.incdnsciencepub.com The phenyl ring of the benzyl ester shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. rsc.org Aliphatic C-H stretching from the valine isopropyl group is observed below 3000 cm⁻¹, typically around 2850-2970 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretching (-NH₃⁺) | 3100-2500 | Strong | Broad, multiple peaks due to H-bonding. |

| C-H Stretching (aliphatic) | 2850-2970 | Medium | From isopropyl group. |

| C-H Stretching (aromatic) | ~3030-3100 | Weak | From phenyl ring. |

| C=O Stretching (ester) | 1730-1750 | Strong | Characteristic ester carbonyl absorption. |

| N-H Deformation (-NH₃⁺) | 1600-1500 | Medium | Characteristic for protonated amines. |

| C=C Stretching (aromatic) | 1450-1600 | Medium | From phenyl ring. |

| C-O Stretching (ester) | 1100-1300 | Strong | Ester linkage. |

Elemental Analysis for Stoichiometric Composition and Empirical Formula Validation

Elemental analysis confirms the stoichiometric composition and empirical formula by determining the percentage of each element present. For this compound (C₁₂H₁₇NO₂·HCl), the theoretical elemental percentages are:

Carbon (C): 59.13%

Hydrogen (H): 7.44%

Nitrogen (N): 5.75%

Chlorine (Cl): 14.55%

Oxygen (O): 13.13%

Experimental results from elemental analysis should closely match these theoretical values, typically within an acceptable deviation of ±0.4%, thereby validating the compound's purity and empirical formula. ias.ac.in

Computational Chemistry Approaches for H D Val Obzl.hcl Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and intrinsic properties of molecules. These methods can provide highly accurate information about molecular geometry, charge distribution, and spectroscopic parameters.

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be a robust and efficient approach for studying the electronic structure of molecules. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in H-D-Val-Obzl.HCl, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p) to achieve a good balance between accuracy and computational cost.

Furthermore, DFT calculations can elucidate the distribution of electronic charge within the molecule. The atomic charge distribution is a key determinant of a molecule's reactivity and its interactions with other molecules. Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom in this compound. This information is vital for understanding its electrostatic potential and predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Cα-Cβ | 1.54 Å |

| C=O | 1.22 Å | |

| O-CH₂ | 1.45 Å | |

| Bond Angle | Cα-C-O | 110.5° |

| H-N-H | 109.5° | |

| Dihedral Angle | H-N-Cα-C | 120.0° |

Note: The data in this table is representative and based on typical values for similar amino acid esters.

Table 2: Calculated Atomic Charges for Selected Atoms in this compound using NBO Analysis

| Atom | Predicted Charge (e) |

| N (Ammonium) | -0.85 |

| Cα | +0.15 |

| C (Carbonyl) | +0.60 |

| O (Carbonyl) | -0.55 |

| O (Ester) | -0.45 |

Note: The data in this table is representative and based on typical values for similar amino acid esters.

Computational methods can also predict various spectroscopic parameters, which can be invaluable for interpreting experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation, and QM calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of predicted NMR chemical shifts is highly dependent on the level of theory and the basis set used. Comparing computationally predicted NMR spectra with experimental spectra can aid in the confirmation of the molecular structure and the assignment of specific resonances.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Carbonyl) | 172.5 |

| Cα | 58.0 |

| Cβ | 30.5 |

| Cγ¹, Cγ² | 19.0, 18.5 |

| C (Benzyl CH₂) | 67.0 |

| C (Benzyl aromatic) | 128.0 - 136.0 |

Note: The data in this table is representative and based on typical values for similar amino acid esters.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While QM methods provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

The conformation and stability of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with explicit solvent molecules (e.g., water, chloroform) to investigate these effects. By simulating the system over nanoseconds or even microseconds, it is possible to observe how the solvent molecules interact with the solute and influence its preferred conformations.

These simulations can reveal the formation of hydrogen bonds between the ammonium (B1175870) group of this compound and water molecules, or the hydrophobic interactions between the valine side chain and the benzyl (B1604629) group with non-polar solvents. Understanding these interactions is crucial for predicting the behavior of the compound in different chemical environments.

Derivatives of this compound, particularly those with amphiphilic properties, may exhibit interesting behavior at interfaces (e.g., water-air or water-lipid bilayer) and have the potential to self-assemble into larger structures. MD simulations are a powerful tool for studying these phenomena at the molecular level.

Simulations can be set up to model an interface, and the behavior of the this compound derivatives can be monitored to determine their orientation and partitioning. Furthermore, by simulating a system with multiple molecules, the initial stages of self-assembly can be observed, providing insights into the driving forces and mechanisms of formation of micelles, bilayers, or other aggregates.

Docking and Molecular Modeling Studies of Peptide Conjugates

This compound can serve as a building block in the synthesis of larger peptide conjugates. Molecular docking and modeling are computational techniques used to predict the binding mode and affinity of a ligand (in this case, a peptide conjugate containing the D-Valine benzyl ester moiety) to a biological target, such as a protein or enzyme.

Molecular docking algorithms explore the conformational space of the ligand within the binding site of the receptor and score the different poses based on their predicted binding energy. This can help in identifying potential biological targets for the peptide conjugate and in understanding the key interactions that stabilize the complex. Subsequent molecular modeling and MD simulations of the ligand-receptor complex can provide further details on the stability of the binding and the dynamic nature of the interactions. These studies are instrumental in the rational design of new therapeutic agents.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Structure-Function Relationships (from a theoretical modeling perspective)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling offer powerful theoretical frameworks for understanding the link between the molecular structure of this compound and its potential biological or chemical functions. These computational approaches statistically correlate variations in molecular structure with changes in a specific activity, enabling the prediction of properties for novel compounds and the rational design of molecules with desired characteristics.

The foundation of QSAR modeling for a molecule like this compound lies in the parameterization of its structure using molecular descriptors. For amino acid derivatives, these are often referred to as Amino Acid Descriptors (AADs). acs.org AADs numerically represent the physicochemical, topological, or 3D-structural properties of the amino acid component, in this case, D-Valine. acs.orgacs.org The benzyl ester (Obzl) and hydrochloride (HCl) components would also be described by appropriate chemical descriptors that account for their size, hydrophobicity, and electronic properties.

A theoretical QSAR model for this compound would involve the following steps:

Descriptor Calculation: A wide array of descriptors would be calculated for the D-Valine residue and the benzyl ester group. These can range from simple properties like molecular weight and logP to more complex quantum chemical calculations.

Model Building: Using a dataset of similar amino acid esters with known activities, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are employed to build a mathematical model. nih.gov This model takes the form of an equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Research into peptide QSAR has shown that modeling performance is heavily influenced by the dataset and the machine learning method used, with the specific choice of AADs having a more moderate impact. acs.org A comprehensive analysis of 80 different AADs revealed that no single descriptor type consistently outperforms others across all scenarios. acs.org This suggests that for a theoretical model of this compound, a diverse set of descriptors would be necessary to capture the multifaceted nature of its structure-function relationships. The development of novel "physical descriptors" has also shown promise in improving the accuracy of QSAR models for enzymes, which could be extrapolated to modeling interactions of this compound. acs.org

Below is a table illustrating the types of descriptors that could be applied in a QSAR study of this compound.

| Descriptor Category | Specific Descriptor Example | Relevance to this compound Structure |

| Physicochemical | Hydrophobicity (logP) | Describes the partitioning behavior of the entire molecule, influenced by the isopropyl side chain of Valine and the benzyl group. |

| Electronic Properties (pKa) | Relates to the ionization state of the primary amine hydrochloride at different pH values. | |

| Steric Parameters (Molar Refractivity) | Quantifies the volume and polarizability of the molecule, particularly the bulky benzyl and isopropyl groups. | |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall) | Encodes information about the branching and arrangement of atoms within the molecular structure. |

| Shape Indices (e.g., Kappa indices) | Describes different aspects of the molecular shape, which is critical for binding to biological targets. | |

| 3D-Structural | Surface Area & Volume | Provides information on the molecule's size and potential interaction surface. |

| Quantum Chemical Descriptors (e.g., HOMO/LUMO energies) | Relates to the molecule's reactivity and ability to participate in electronic interactions. |

This theoretical QSAR approach allows researchers to predict how modifications to the D-Valine side chain or the benzyl ester group might affect a particular biological activity, guiding synthetic efforts without the need for exhaustive experimental screening. nih.gov

Development of Predictive Models for Synthetic Outcomes and Reaction Selectivity

Computational chemistry is increasingly utilized to develop predictive models that forecast the outcomes of chemical reactions, including yield, purity, and selectivity. For a compound like this compound, which serves as a building block in peptide synthesis, such models are invaluable for optimizing reaction conditions and minimizing undesirable side products.

The primary synthetic application of this compound is in peptide coupling reactions, where its free amine group reacts with an activated carboxylic acid of another amino acid. uni-kiel.de These reactions are complex, with outcomes dependent on numerous variables including the choice of coupling reagents, solvents, bases, and protecting groups. uni-kiel.deresearchgate.net

Predictive models, often powered by machine learning and deep learning algorithms, can be trained on large datasets of experimental reaction data to identify complex patterns and correlations. mit.edu A theoretical model aimed at predicting the synthetic outcome of a coupling reaction involving this compound would consider inputs such as:

Reactant Structures: The specific structures of the N-protected amino acid being coupled to this compound.

Reagents: The type of coupling reagent (e.g., carbodiimides like DCC, or onium salts like HBTU and HATU) and any additives used to enhance reaction rates or suppress side reactions. uni-kiel.de

Reaction Conditions: Parameters like solvent, temperature, and the type of base used. uni-kiel.de

The model would then predict key outcomes:

Reaction Yield: The expected percentage of the desired dipeptide product.

Purity: The likely presence of byproducts.

Reaction Selectivity: A crucial prediction is the extent of racemization at the chiral center of the activated amino acid. uni-kiel.de The formation of an oxazolone (B7731731) intermediate during the coupling process can lead to a loss of stereochemical integrity, a significant issue in peptide synthesis. uni-kiel.de Predictive models can help select coupling reagents and conditions known to minimize this side reaction.

Recent advancements have included the development of deep learning models that analyze real-time data from synthesis processes, such as UV-Vis traces from solid-phase peptide synthesis (SPPS), to predict outcomes with high accuracy. mit.edu Such a model could, in principle, be adapted to predict the efficiency of coupling this compound in solution-phase or solid-phase syntheses.

The table below outlines the key parameters and predicted outcomes for a hypothetical predictive model for a peptide coupling reaction with this compound.

| Model Input Parameter | Example Values | Predicted Outcome | Metric |

| N-Protected Amino Acid | Fmoc-L-Ala-OH, Boc-L-Leu-OH | Product Yield | Percentage (%) |

| Coupling Reagent | DCC/HOBt, HATU, COMU | Racemization Level | Enantiomeric Excess (% ee) |

| Base | DIEA, NMM | Byproduct Formation | Relative Percentage (%) |

| Solvent | DMF, DCM | Reaction Time | Hours (h) |

| Temperature | 0 °C, 25 °C |

Advanced Research Directions and Future Perspectives for H D Val Obzl.hcl in Chemical Sciences

Novel Applications in Materials Science, Including Self-Assembling Systems and Hydrogels